Pentafluorobenzoic anhydride

Catalog No.
S593888
CAS No.
15989-99-8
M.F
C14F10O3
M. Wt
406.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pentafluorobenzoic anhydride

CAS Number

15989-99-8

Product Name

Pentafluorobenzoic anhydride

IUPAC Name

(2,3,4,5,6-pentafluorobenzoyl) 2,3,4,5,6-pentafluorobenzoate

Molecular Formula

C14F10O3

Molecular Weight

406.13 g/mol

InChI

InChI=1S/C14F10O3/c15-3-1(4(16)8(20)11(23)7(3)19)13(25)27-14(26)2-5(17)9(21)12(24)10(22)6(2)18

InChI Key

BGCIWPHADHBSOS-UHFFFAOYSA-N

SMILES

C1(=C(C(=C(C(=C1F)F)F)F)F)C(=O)OC(=O)C2=C(C(=C(C(=C2F)F)F)F)F

Synonyms

pentafluorobenzoic anhydride

Canonical SMILES

C1(=C(C(=C(C(=C1F)F)F)F)F)C(=O)OC(=O)C2=C(C(=C(C(=C2F)F)F)F)F

Derivatization Agent:

  • Pentafluorobenzoic anhydride readily reacts with alcohols and phenols to form the corresponding pentafluorobenzoate esters. These esters are often more volatile than the parent alcohols, making them easier to analyze using techniques like gas chromatography (GC) and mass spectrometry (MS) . This facilitates the identification and characterization of unknown compounds and the quantification of known ones in complex mixtures.

Acylating Agent:

  • Due to its reactive nature, pentafluorobenzoic anhydride can also act as an acylating agent, introducing a pentafluorobenzoyl group (C₆F₅CO-) onto various nucleophiles like amines, thiols, and amides. This modification can alter the physicochemical properties of a molecule, such as its solubility, stability, and biological activity . This allows researchers to explore the structure-activity relationship (SAR) of bioactive molecules and design new drugs with improved properties.

Peptide Synthesis:

  • Pentafluorobenzoic anhydride can be employed in peptide synthesis, particularly for the selective acylation of the N-terminus (the first amino acid) of a peptide chain. This technique offers advantages like better control over regioselectivity (reaction at the desired site) and improved efficiency compared to traditional methods . This approach is valuable for the synthesis of customized peptides for research purposes and potential drug development.

Synthesis of Fluorinated Compounds:

  • Pentafluorobenzoic acid, derived from pentafluorobenzoic anhydride, is a versatile building block for the synthesis of various fluorinated compounds. These compounds possess unique properties, including increased lipophilicity (affinity for fats) and metabolic stability, making them attractive candidates for developing novel pharmaceuticals and agrochemicals .

Material Science Applications:

  • Beyond organic chemistry, pentafluorobenzoic anhydride finds applications in material science research. It can be used to modify the surface properties of polymers and other materials, influencing their wettability, adhesion, and chemical resistance . This allows researchers to tailor the material's characteristics for specific applications.

Pentafluorobenzoic anhydride is an organofluorine compound with the chemical formula C₁₄F₁₀O₃. It is derived from pentafluorobenzoic acid and is characterized by its unique structure, which features a high degree of fluorination. This compound appears as a white crystalline solid and is notable for its strong electrophilic properties due to the presence of multiple fluorine atoms, which enhance its reactivity compared to other anhydrides.

, primarily as a derivatizing agent. It can react with alcohols and hydroxy fatty acid methyl esters, facilitating their detection via gas chromatography through electron capture detection . Additionally, it can be used in macrolactonization reactions, where it acts as a coupling agent to form esters from carboxylic acids and alcohols .

Pentafluorobenzoic anhydride can be synthesized through the reaction of pentafluorobenzoic acid with acetic anhydride or other anhydrides under controlled conditions. The synthesis typically involves heating the reactants to facilitate the removal of water and formation of the anhydride bond. Detailed methods may vary depending on the desired purity and yield of the product.

Pentafluorobenzoic anhydride finds applications in various fields:

  • Analytical Chemistry: It is widely used as a derivatizing agent for alcohols and other functional groups in gas chromatography.
  • Organic Synthesis: The compound serves as a reagent in organic synthesis pathways, particularly in esterification reactions.
  • Material Science: Due to its strong electrophilic nature, it is utilized in surface modification processes.

Interaction studies involving pentafluorobenzoic anhydride primarily focus on its reactivity with different functional groups. For instance, it can form stable derivatives with alcohols and amines, which are crucial for analytical methodologies in organic chemistry. The electron-withdrawing effects of fluorine atoms significantly influence these interactions, enhancing selectivity and reactivity compared to non-fluorinated analogs.

Pentafluorobenzoic anhydride shares similarities with several other fluorinated compounds. Here are some notable comparisons:

CompoundFormulaKey Characteristics
Pentafluorobenzoic AcidC₆F₅CO₂HStrong acid; used for functionalization and coordination chemistry.
Trifluoroacetic AnhydrideC₂F₃O₃Less electrophilic; commonly used in peptide synthesis.
Perfluorobutyric AnhydrideC₄F₈O₃Similar reactivity; used in polymer chemistry applications.

Uniqueness: Pentafluorobenzoic anhydride stands out due to its highly electrophilic nature and ability to form stable derivatives with a wide range of substrates, making it particularly valuable in analytical applications compared to other similar compounds.

XLogP3

4.2

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

15989-99-8

Wikipedia

Pentafluorobenzoic anhydride

Dates

Modify: 2023-08-15

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